2-bromo-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
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Overview
Description
The compound “2-bromo-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide” is a complex organic molecule. It contains a benzothiophene moiety, which is a heterocyclic compound (a compound that contains atoms of at least two different elements) consisting of a fused benzene and thiophene ring . Benzothiophene derivatives are found in various pharmaceutical drugs .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the benzothiophene and carboxamide groups. These functional groups can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions .Scientific Research Applications
Antimalarial Applications
Bromo-benzothiophene carboxamide derivatives, including compounds similar to 2-bromo-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, have been identified as potent, slow-binding inhibitors of the Plasmodium enoyl-acyl carrier protein (ACP) reductase (PfENR), a critical enzyme in the fatty acid synthesis pathway of Plasmodium falciparum. One specific compound, 3‐Bromo‐N‐(4‐fluorobenzyl)‐benzo[b]thiophene‐2‐carboxamide, demonstrated significant potency with an IC50 value of 115 nM for purified PfENR. These inhibitors exhibit competitive kinetics with cofactor and uncompetitive kinetics with the substrate, highlighting their potential in antimalarial drug development (Banerjee et al., 2011).
Further research revealed that these bromo-benzothiophene carboxamide derivatives are not only potent inhibitors of the enzyme in vitro but also show significant activity against Plasmodium asexual blood stages in both in vitro and in vivo models. Specifically, these compounds impaired the development of the metabolically active trophozoite stage of the intraerythrocytic cycle. In vivo administration of these compounds to mice infected with Plasmodium berghei significantly enhanced the longevity of the mice, preventing the onset of ataxia and convulsions typically associated with the infection (Banerjee et al., 2011).
Synthesis and Chemical Analysis
The synthesis and analysis of benzothiophene derivatives, including this compound, have been explored through various chemical processes. For instance, the Copper(I) iodide-catalyzed synthesis provides a method to create 1-benzothiophen-2-amines, demonstrating the chemical versatility and reactivity of benzothiophene derivatives. Such processes highlight the potential for developing diverse compounds with varying biological activities (Petrov et al., 2015).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-bromo-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNOS/c16-14-13(11-8-4-5-9-12(11)19-14)15(18)17-10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKLIRVCABFXVKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)Br)C(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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